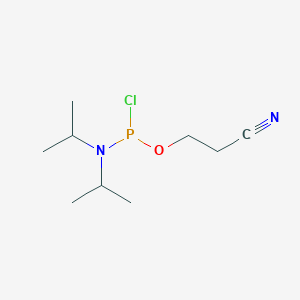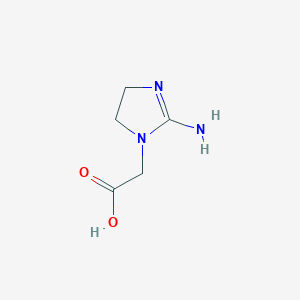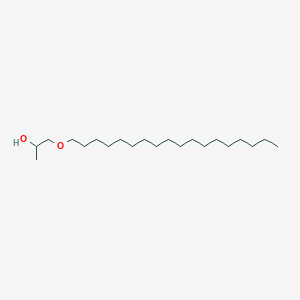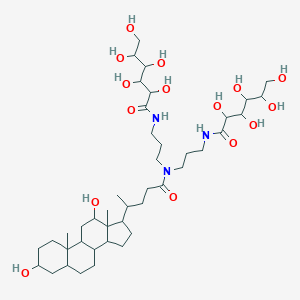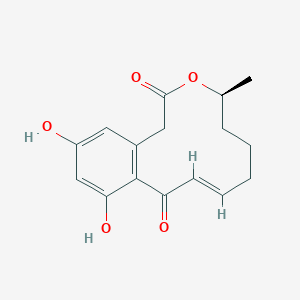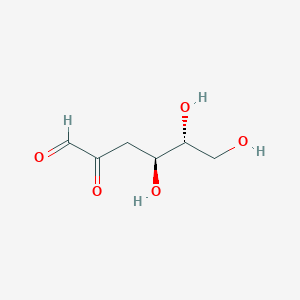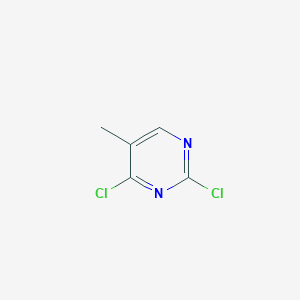![molecular formula C11H8N4O B013599 1-Phényl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 21314-17-0](/img/structure/B13599.png)
1-Phényl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Vue d'ensemble
Description
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known as 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications biomédicales
Les 1H-pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques qui comprend le 1-Phényl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, ont été utilisées pour une large gamme de cibles biologiques . Ces composés présentent deux formes tautomères possibles : les isomères 1H- et 2H- . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, incluses dans plus de 5 500 références (2 400 brevets) à ce jour .
Activité anticancéreuse
Il est connu que la phénylpyrazolo[3,4-d]pyrimidine possède diverses activités biologiques telles que des activités antiparasitaires, antifongiques, antimicrobiennes et antiprolifératives . En particulier, de nouveaux analogues aryles de ce composé ont été synthétisés et évalués pour leurs effets anticancéreux sur un panel de lignées cellulaires cancéreuses : MCF-7, HCT116 et HePG-2 . Certains de ces composés ont montré une cytotoxicité puissante, avec des degrés variables de puissance et de sélectivité de la lignée cellulaire dans les essais antiprolifératifs avec une faible résistance .
Inhibition enzymatique multicible
Les composés puissants ont été évalués pour leurs effets inhibiteurs sur trois cibles cancéreuses essentielles : EGFR WT, EGFR T790M, VGFR2 et Top-II . Les données obtenues ont révélé que la plupart de ces composés étaient puissants, avec des degrés variables de sélectivité de la cible et des inhibiteurs doubles EGFR/VGFR2 dans la plage de valeur IC50, c’est-à-dire 0,3–24 µM . Parmi eux, le composé 5i était l’inhibiteur double EGFR/VGFR2 non sélectif le plus puissant, avec des concentrations inhibitrices de 0,3 et 7,60 µM, respectivement .
Méthodes de synthèse
Les méthodes de synthèse utilisées pour leur synthèse, à partir d’un pyrazole ou d’une pyridine préformés, ont été traitées dans la littérature<a aria-label="1: " data-citationid="28146d36-a855-d
Mécanisme D'action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit inhibitory activities against certain types of cancer cells , suggesting potential targets could be specific proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that similar compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 0119 ± 0007 μM . This suggests that these compounds may interact with their targets to inhibit their function, thereby affecting cell proliferation.
Biochemical Pathways
Related compounds have demonstrated antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have shown promising biological effects. Some synthesized compounds have exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains . Additionally, certain derivatives have demonstrated significant antitumor activity against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against MCF-7 (breast adenocarcinoma) cell lines . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby influencing their function .
Cellular Effects
The compound exerts significant effects on various types of cells. For instance, it has demonstrated cytotoxic activity against MCF-7 and A549 (lung cancer) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has shown inhibitory activity against cyclic dependent kinases (CDKs) .
Propriétés
IUPAC Name |
1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZQGHGCKKWNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943828 | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21314-17-0 | |
| Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21314-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021314170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21314-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







